molecular formula C14H15BrN2O B1384380 6-Bromo-2-cyclohexylquinazolin-4(3H)-one CAS No. 1000339-29-6

6-Bromo-2-cyclohexylquinazolin-4(3H)-one

Cat. No.: B1384380
CAS No.: 1000339-29-6
M. Wt: 307.19 g/mol
InChI Key: KAHRETGNIHZMHI-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclohexylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated aniline and cyclohexylamine.

    Cyclization: The brominated aniline undergoes cyclization with cyclohexylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazolinone core.

    Bromination: The final step involves the bromination of the quinazolinone core to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining optimal temperatures to ensure efficient cyclization and bromination.

    Catalyst Selection: Using catalysts that enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The quinazolinone core can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while reduction can produce different reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infections.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylquinazolin-4(3H)-one: Lacks the bromine atom, which may affect its biological activity and reactivity.

    6-Chloro-2-cyclohexylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.

    6-Bromo-2-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a cyclohexyl group, affecting its steric and electronic properties.

Uniqueness

6-Bromo-2-cyclohexylquinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the cyclohexyl group, which can confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

6-bromo-2-cyclohexyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRETGNIHZMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650346
Record name 6-Bromo-2-cyclohexylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-29-6
Record name 6-Bromo-2-cyclohexyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-cyclohexylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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